

Spectroscopic Characterization of 4-Octyne: A Technical Guide

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Compound of Interest

Compound Name: 4-Octyne

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This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **4-octyne**, a symmetrical internal alkyne. The guide details its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics. This information is crucial for the unambiguous identification and structural elucidation of **4-octyne** in various research and development settings, including its potential role as a synthetic intermediate in drug development.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data for **4-octyne**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

Chemical Shift (ppm)	Multiplicity	Assignment
~2.12	Triplet	-CH ₂ -C≡
~1.50	Sextet	-CH ₂ -CH ₂ -CH ₃
~0.98	Triplet	-CH ₂ -CH ₃

Note: Chemical shifts are approximate and can vary slightly based on the solvent and experimental conditions.^[1]

¹³C NMR (Carbon-13 NMR) Data

Chemical Shift (ppm)	Assignment
~80.5	C≡C
~22.5	-CH ₂ -CH ₃
~20.8	-CH ₂ -C≡
~13.5	-CH ₃

Note: Due to the symmetry of the molecule, only four distinct carbon signals are observed.^{[2][3]}

Infrared (IR) Spectroscopy

As a symmetrical internal alkyne, **4-octyne** exhibits characteristic, albeit weak, IR absorption bands. The key absorption features are:

Wavenumber (cm ⁻¹)	Intensity	Assignment
~2960-2850	Strong	C-H (sp ³) stretching
~2230	Very Weak / Absent	C≡C stretching
~1465	Medium	-CH ₂ - bending (scissoring)
~1375	Medium	-CH ₃ bending (umbrella)

The carbon-carbon triple bond stretch in symmetrical or near-symmetrical internal alkynes is often very weak or entirely absent in the IR spectrum due to the lack of a significant change in dipole moment during the vibration.^{[4][5]} The gas-phase IR spectrum of **4-octyne** available from the NIST WebBook confirms the presence of strong C-H stretching vibrations and the absence of a prominent C≡C stretching band.^[6]

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of **4-octyne** provides valuable information about its molecular weight and fragmentation pattern.

m/z	Relative Intensity	Assignment
110	Moderate	[M] ⁺ (Molecular Ion)
95	Moderate	[M - CH ₃] ⁺
81	High	[M - C ₂ H ₅] ⁺
67	High	[M - C ₃ H ₇] ⁺ (Propargyl cleavage)
53	Moderate	[C ₄ H ₅] ⁺
41	High	[C ₃ H ₅] ⁺ (Allyl cation)

The molecular ion peak at m/z 110 confirms the molecular formula C₈H₁₄. The fragmentation pattern is consistent with the cleavage of the alkyl chains attached to the alkyne core.^[7]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

- Approximately 10-20 mg of **4-octyne** is accurately weighed and dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).^[8]
- The solution is thoroughly mixed to ensure homogeneity.
- The solution is then filtered through a pipette containing a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube to a height of approximately 4-5 cm.^[9]
- The NMR tube is capped and carefully wiped clean before insertion into the spectrometer.

Data Acquisition (¹H and ¹³C NMR):

- The NMR spectrometer is tuned and locked to the deuterium signal of the solvent.
- The magnetic field homogeneity is optimized by shimming on the lock signal.[8]
- For ^1H NMR, a standard single-pulse experiment is typically performed. Key parameters include a spectral width of approximately 10-15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans), and a relaxation delay of 1-5 seconds.
- For ^{13}C NMR, a proton-decoupled pulse sequence is used to obtain singlets for all carbon signals. A wider spectral width (e.g., 0-220 ppm) is required. Due to the low natural abundance of ^{13}C and its longer relaxation times, a larger number of scans (e.g., 128 or more) and a longer relaxation delay may be necessary.[8]
- All chemical shifts are referenced to the residual solvent peak or an internal standard such as tetramethylsilane (TMS).

Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy

- The ATR crystal (e.g., diamond or zinc selenide) is cleaned with a suitable solvent (e.g., isopropanol) and a background spectrum is collected.
- A small drop of neat **4-octyne** is placed directly onto the surface of the ATR crystal.[10]
- The sample is brought into firm contact with the crystal using a pressure clamp to ensure good optical contact.
- The infrared spectrum is recorded, typically by co-adding 16 to 32 scans at a resolution of 4 cm^{-1} .
- After analysis, the sample is carefully wiped from the crystal surface with a soft tissue soaked in a suitable solvent.

Electron Ionization Mass Spectrometry (EI-MS)

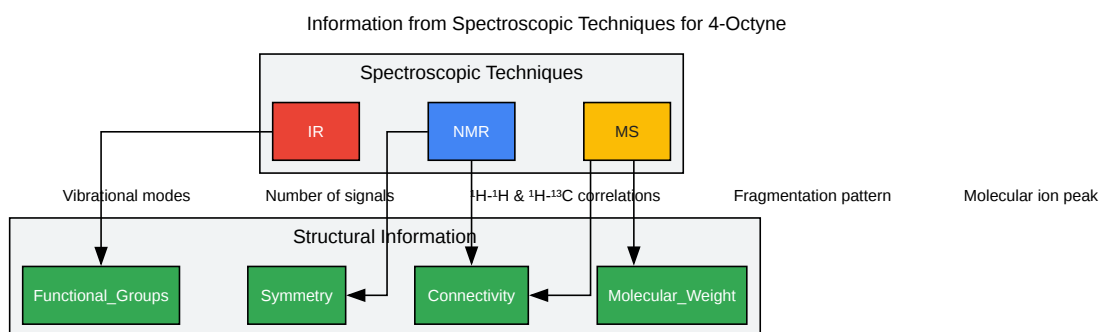
- A small amount of **4-octyne** is introduced into the ion source of the mass spectrometer, typically via a gas chromatography (GC) column for separation and purification, or by direct

injection.

- The volatile sample molecules are vaporized in the heated ion source.
- The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV).^{[11][12]}
- This electron impact causes the ionization of the molecules to form a molecular ion and induces fragmentation.
- The resulting positively charged ions are accelerated and separated by the mass analyzer according to their mass-to-charge (m/z) ratio.
- The detector records the abundance of each ion, generating the mass spectrum.

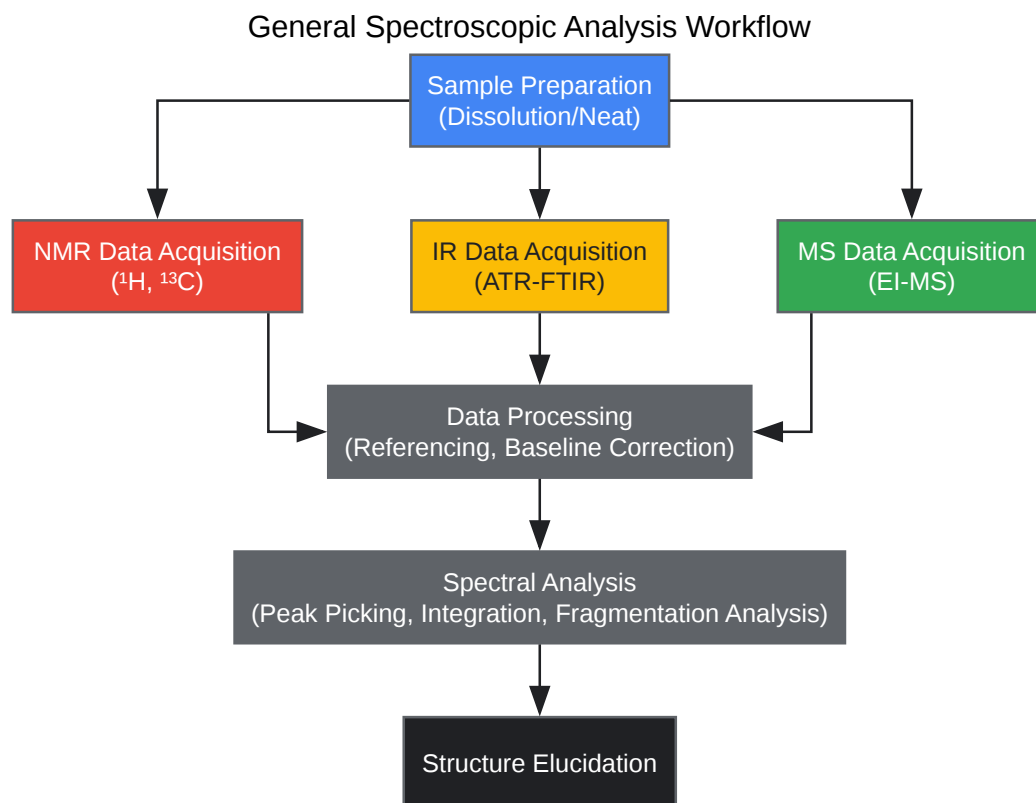
Visualized Data Relationships and Workflows

The following diagrams, generated using the DOT language, illustrate the relationships between the spectroscopic techniques and the structural information they provide, as well as a general experimental workflow.



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Caption: Relationship between spectroscopic techniques and the structural information derived for **4-octyne**.



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Caption: A generalized workflow for the spectroscopic analysis of a chemical compound like **4-octyne**.

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